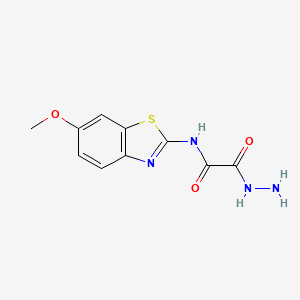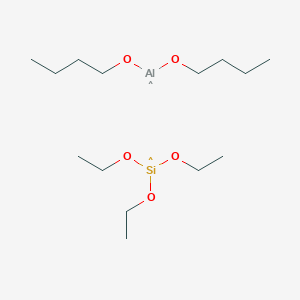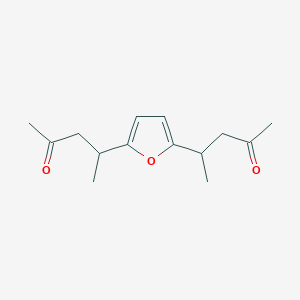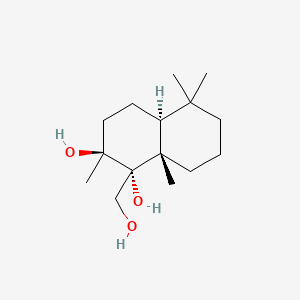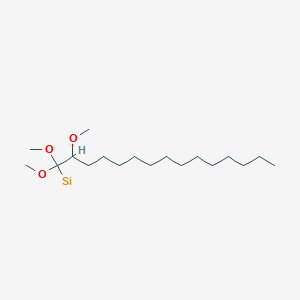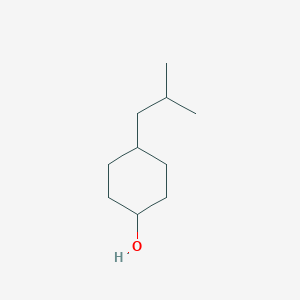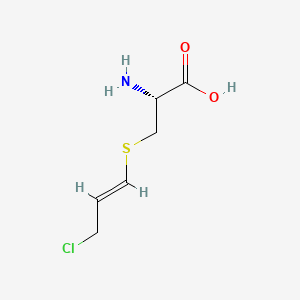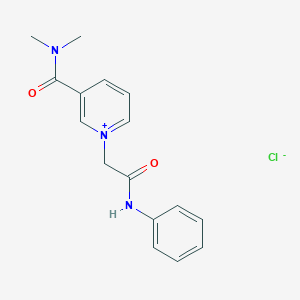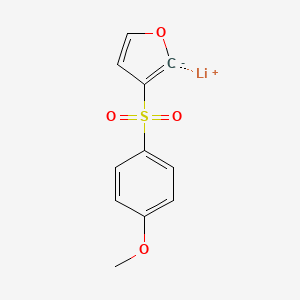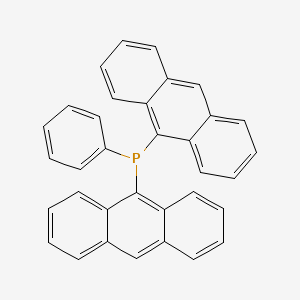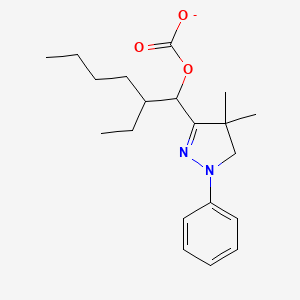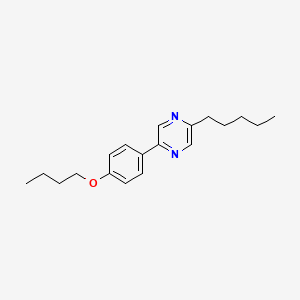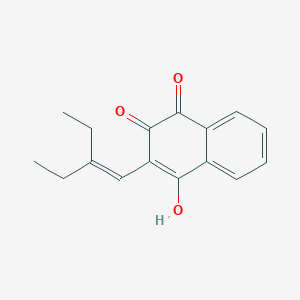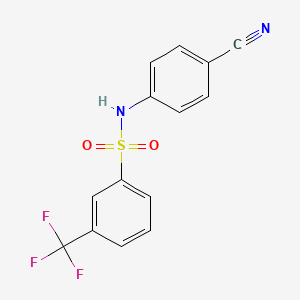
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonamide group, a cyanophenyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core This can be achieved through the sulfonation of benzene followed by aminationThe trifluoromethyl group can be introduced using radical trifluoromethylation techniques, which involve the use of trifluoromethyl radicals generated from reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism by which Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanophenyl group can interact with specific binding sites on proteins, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-cyanophenyl)benzenesulfonamide: This compound lacks the trifluoromethyl group but shares the cyanophenyl and benzenesulfonamide moieties.
Benzenesulfonamide, N-(4-cyanophenyl)-4-nitro-: This compound has a nitro group instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- distinguishes it from similar compounds. This group imparts unique properties such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and drug design.
Eigenschaften
CAS-Nummer |
107491-52-1 |
|---|---|
Molekularformel |
C14H9F3N2O2S |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-2-1-3-13(8-11)22(20,21)19-12-6-4-10(9-18)5-7-12/h1-8,19H |
InChI-Schlüssel |
HNOSJIVHYZWJSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
